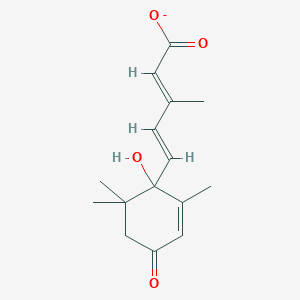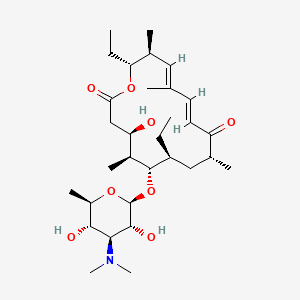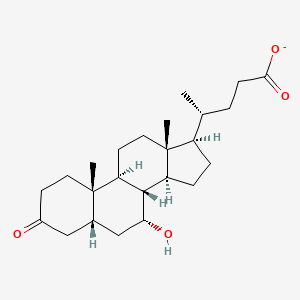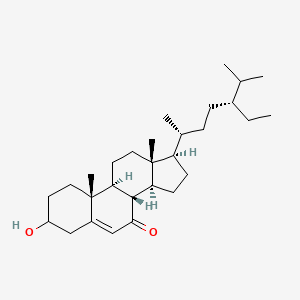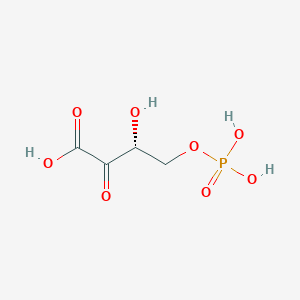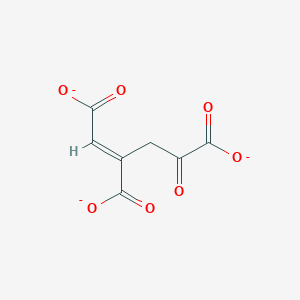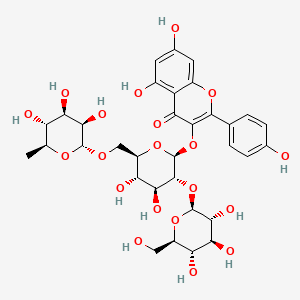
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside is a natural product found in Hydrangea macrophylla, Styphnolobium japonicum, and Hosta ventricosa with data available.
Applications De Recherche Scientifique
Biological Effects and Mechanisms
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside, isolated from tartary buckwheat, has been studied for its anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 cells. It exhibits no cytotoxic effect and inhibits nitric oxide activity and the expression of inflammation-related cytokines. Furthermore, it suppresses the activation of the NF‑κB and MAPK pathways, suggesting potential as a pharmacological agent (Hwang, Kang, Kang, & Kim, 2019).
Antioxidant and Antiglycation Activities
Kaempferol-3-O-α-L-rhamanopyranosyl-(1'''-6'')-β-D-glucopyranoside, also known as Nicotiflorin or kaempferol-3-O-rutinoside, has shown potent antiglycation activity in vitro. Its structure-activity relationship studies indicate that sugar derivatives of kaempferol possess significant antiglycation activity, making it a promising candidate for further pharmacological research (Shyaula, Abbas, Siddiqui, Sattar, Choudhary, & Basha, 2012).
Comparative Studies of Kaempferol and Its Glycosides
A study compared the biological activities of kaempferol and its glycosides, including kaempferol-3-O-rutinoside. It was found that kaempferol showed the highest antiproliferation effect on various cancer cell lines and significantly inhibited AKT phosphorylation and cleaved various caspases in HepG2 cells. The study highlights the distinct biological activities of kaempferol and its glycosides, providing insights into their potential therapeutic applications (Wang, Fang, Ge, Cao, Zhao, Wang, & Xiao, 2018).
Propriétés
Nom du produit |
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside |
|---|---|
Formule moléculaire |
C33H40O20 |
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
Clé InChI |
VNLOLXSJMINBIS-CFRIXVKNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Synonymes |
camelliaside A kaempferol-Gal-Rha-Glu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



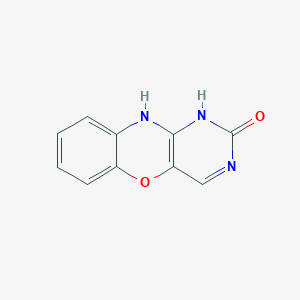
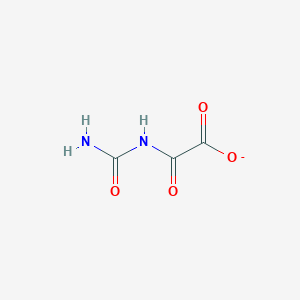
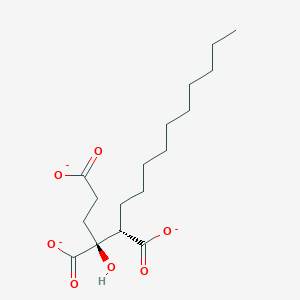
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)
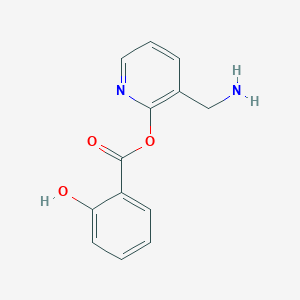

![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)
